N-(3-Sulfopropyl)-D-methionine
Description
Significance of Modified Amino Acids in Chemical Biology and Materials Science
Chemically modified amino acids are amino acids whose structures have been altered through chemical changes, such as the addition of functional groups or modifications to their side chains. fiveable.me These alterations can significantly impact their properties, influencing protein structure, function, and stability. fiveable.me In chemical biology, modified amino acids are instrumental in elucidating the biological functions of proteins. nih.gov They are used to probe protein dynamics, localization, and interactions, offering insights that are not attainable with the 20 canonical amino acids alone. nih.govrsc.org The introduction of new functional groups can, for instance, create specific charges that affect protein folding and interactions with other molecules. fiveable.me
In the realm of materials science, modified amino acids are integral to the design of novel biomaterials and peptidomimetics. rsc.orgnih.gov For example, polymers based on N-substituted amino acids, like N-substituted glutamic acid, are being explored for biomedical applications such as drug delivery systems due to their biocompatibility and ability to self-assemble into nanoparticles. tandfonline.com The modification of amino acids allows for the creation of materials with tailored properties, including enhanced stability and specific functionalities. numberanalytics.com
Overview of Methionine and D-Methionine in Biochemical Systems
Stereoisomeric Considerations of Amino Acids
Amino acids, with the exception of glycine, are chiral molecules, meaning they exist as two non-superimposable mirror images, or enantiomers. numberanalytics.com These are designated as L- (levorotatory) and D- (dextrorotatory) forms. nih.gov While L-amino acids are the primary building blocks of proteins in most living organisms, D-amino acids are also found in nature and fulfill significant biological roles. numberanalytics.comnih.govthieme-connect.com For instance, D-alanine and D-glutamic acid are crucial components of the peptidoglycan layer in bacterial cell walls, providing structural integrity. numberanalytics.com The presence of D-amino acids in peptides can enhance their stability by making them resistant to proteases that are specific for L-amino acids. nih.gov In more complex organisms, D-amino acids like D-serine act as neurotransmitters. numberanalytics.com
Essential Nature and Metabolic Roles of Methionine
Methionine is an essential amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. wikipedia.orgcreative-proteomics.com It is one of two sulfur-containing proteinogenic amino acids, the other being cysteine. frontiersin.orglibretexts.org Methionine plays a critical role in numerous metabolic processes. wikipedia.orgnih.gov It is a precursor for the synthesis of other important molecules, including cysteine, taurine, and the universal methyl donor S-adenosylmethionine (SAM). wikipedia.orghealthline.com SAM is crucial for methylation reactions that affect DNA, RNA, and proteins, thereby playing a role in gene expression and cellular regulation. wikipedia.orgfrontiersin.org Methionine is also involved in the initiation of protein synthesis, as it is the first amino acid incorporated into polypeptide chains. frontiersin.orglibretexts.org Furthermore, it contributes to the synthesis of glutathione (B108866), a major antioxidant, and is involved in nutrient metabolism and immune function. nih.govhealthline.com
Structural Rationale for N-Substitution in Amino Acid Derivatives
N-substitution, the attachment of a group to the nitrogen atom of an amino acid, is a common strategy to create amino acid derivatives with novel properties. numberanalytics.comgoogle.com This modification can be used to introduce new functionalities, alter the charge of the molecule, and influence its biological activity and applications. researchgate.netfrontiersin.org For example, N-substituted amino acids are used as intermediates in the synthesis of various compounds, including peptides and polymers. tandfonline.comgoogle.com
Unique Characteristics Conferred by Sulfonic Acid Functionality
The sulfonic acid group (-SO3H) is a strong acid, significantly more acidic than a carboxylic acid group. byjus.comwikipedia.org Sulfonic acids are typically crystalline solids that are highly soluble in water due to their polarity. wikipedia.orgontosight.ai This high solubility is a key characteristic conferred to molecules containing this functional group. capitalresin.com The presence of the sulfonate group in N-(3-Sulfopropyl)-D-methionine, therefore, is expected to enhance its water solubility. Sulfonic acids and their derivatives are used in a wide range of applications, including as detergents, dyes, and catalysts. wikipedia.orgontosight.aicamachem.com Their ability to bind to proteins and carbohydrates is another important feature. wikipedia.org
Properties
CAS No. |
819864-28-3 |
|---|---|
Molecular Formula |
C8H17NO5S2 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
(2R)-4-methylsulfanyl-2-(3-sulfopropylamino)butanoic acid |
InChI |
InChI=1S/C8H17NO5S2/c1-15-5-3-7(8(10)11)9-4-2-6-16(12,13)14/h7,9H,2-6H2,1H3,(H,10,11)(H,12,13,14)/t7-/m1/s1 |
InChI Key |
HZLYPYGOLGOPPV-SSDOTTSWSA-N |
Isomeric SMILES |
CSCC[C@H](C(=O)O)NCCCS(=O)(=O)O |
Canonical SMILES |
CSCCC(C(=O)O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 3 Sulfopropyl D Methionine
Strategies for N-Sulfopropylation of Amino Acids
The introduction of a sulfopropyl group onto the nitrogen atom of an amino acid, a process known as N-sulfopropylation, is a key step in the synthesis of N-(3-Sulfopropyl)-D-methionine. This transformation is typically achieved through the reaction of the amino acid with a suitable sulfopropylating agent.
Nucleophilic Alkylation Mechanisms with Cyclic Sulfates (e.g., 1,3-Propanesultone)
The most common and efficient method for N-sulfopropylation involves the use of cyclic sulfates, with 1,3-propanesultone being a prominent reagent. The reaction proceeds via a nucleophilic alkylation mechanism. The amino group of D-methionine, acting as a nucleophile, attacks the electrophilic carbon atom of the 1,3-propanesultone ring. This results in the opening of the strained four-membered ring and the formation of a stable carbon-nitrogen bond, yielding the N-(3-sulfopropyl) derivative.
The reaction mechanism can be summarized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the D-methionine amino group attacks one of the methylene carbons of the 1,3-propanesultone.
Ring Opening: This attack leads to the cleavage of the carbon-oxygen bond in the sultone ring.
Proton Transfer: A subsequent proton transfer step results in the formation of the final zwitterionic product, this compound.
This method is advantageous due to the high reactivity of 1,3-propanesultone and the formation of a stable sulfonic acid group in a single step.
Optimization of Reaction Conditions, Including pH Control, for Efficient Amino Acid Derivatization
The efficiency of the N-sulfopropylation reaction is highly dependent on the reaction conditions, with pH being a critical parameter. For the nucleophilic attack to occur, the amino group of D-methionine must be in its unprotonated, free amine form (-NH2). In acidic conditions, the amino group is protonated (-NH3+), which significantly reduces its nucleophilicity and hinders the reaction with 1,3-propanesultone. Conversely, highly basic conditions can lead to undesired side reactions.
Recent studies on the N-sulfopropylation of other amino-containing compounds, such as chitosan, have demonstrated that maintaining a neutral pH is key to maximizing the reaction efficiency nih.gov. At neutral pH, a significant fraction of the amino groups are in the reactive, unprotonated state, while minimizing the hydrolysis of 1,3-propanesultone, a competing side reaction that is more prevalent under acidic conditions nih.gov. Therefore, controlling the pH of the reaction mixture, typically through the use of buffers, is crucial for achieving high yields of this compound.
| Reaction Parameter | Effect on N-Sulfopropylation | Rationale |
| pH | Optimal at neutral conditions. | Maximizes the concentration of the nucleophilic free amino group while minimizing hydrolysis of 1,3-propanesultone. nih.gov |
| Temperature | Moderate temperatures are generally preferred. | Higher temperatures can increase the rate of reaction but may also promote side reactions and degradation. |
| Solvent | Aqueous or polar aprotic solvents. | Facilitates the dissolution of the amino acid and the sultone. |
| Stoichiometry | An excess of the amino acid may be used. | To ensure complete consumption of the alkylating agent. |
Chemical Reactivity and Functional Group Interconversions of this compound
The presence of multiple functional groups in this compound—namely the thioether in the side chain, the carboxylic acid, and the sulfonic acid—dictates its chemical reactivity and potential for further transformations.
Oxidation Pathways of Sulfur-Containing Moieties (e.g., Sulfide to Sulfoxide (B87167)/Sulfone)
The sulfur atom in the thioether side chain of the methionine moiety is susceptible to oxidation. This is a common reaction for methionine and its derivatives. Mild oxidizing agents can convert the sulfide to a sulfoxide, forming this compound sulfoxide. The use of stronger oxidizing agents can lead to further oxidation to the corresponding sulfone, this compound sulfone.
This oxidation can be represented as:
Sulfide to Sulfoxide: R-S-CH₃ + [O] → R-SO-CH₃
Sulfoxide to Sulfone: R-SO-CH₃ + [O] → R-SO₂-CH₃
This reactivity is significant as the oxidation state of the sulfur atom can modulate the biological and chemical properties of the molecule.
Potential for Reduction of Sulfopropyl Groups to Thiol Derivatives
The reduction of the sulfopropyl group to a thiol (mercaptan) derivative represents a challenging chemical transformation. The sulfonic acid group is generally stable and resistant to reduction. While methods exist for the reduction of aromatic sulfonic acids to thiols, these often require harsh conditions, such as high pressure and temperature in the presence of specific catalysts like rhodium carbonyls, which may not be compatible with the amino acid structure.
The direct reduction of an aliphatic sulfonate, such as the one present in the sulfopropyl group, to a thiol is not a commonly reported transformation under mild conditions. Therefore, the potential for this specific reduction in this compound is considered low with standard laboratory reducing agents.
Side-Chain Modifications and Further Derivatization Reactions
The methionine side chain offers possibilities for further chemical modifications. The thioether group, while being a weak nucleophile, can undergo S-alkylation with strong alkylating agents to form stable sulfonium salts. This reaction would introduce a positive charge on the sulfur atom and could be used to attach other chemical moieties to the molecule.
Stereochemical Control and Purity in D-Methionine Derivatization
The introduction of a sulfopropyl group to the nitrogen atom of D-methionine presents a significant challenge in preserving the stereochemical integrity of the chiral center. Any racemization or epimerization at the alpha-carbon would result in a mixture of stereoisomers, potentially altering the compound's intended function.
Analytical Techniques for Assessing Enantiomeric and Diastereomeric Purity
Once synthesized, it is imperative to ascertain the enantiomeric and diastereomeric purity of this compound. Several analytical techniques are employed for this purpose, each providing unique insights into the stereochemical composition of the final product.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times.
For the analysis of this compound, a suitable CSP would be one that can effectively discriminate between the D- and potential L-enantiomers. Common types of CSPs include those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. The choice of mobile phase, typically a mixture of organic solvents and buffers, is crucial for achieving optimal separation.
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralcel OD-H) or Pirkle-type | Provides chiral recognition sites for interaction with the analyte. |
| Mobile Phase | Hexane/Isopropanol with acidic or basic additives | Optimizes enantioselectivity and retention time. |
| Detection | UV-Vis or Mass Spectrometry (MS) | Provides sensitive and selective detection of the analyte. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly in the presence of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is another valuable tool for determining enantiomeric excess.
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte in solution. This complexation can induce chemical shift differences between the corresponding protons or other nuclei of the two enantiomers, allowing for their distinct observation and quantification in the NMR spectrum.
Chiral Derivatizing Agents (CDAs): The analyte is reacted with a chiral derivatizing agent to form stable diastereomers. These diastereomers have different physical and spectroscopic properties, including distinct NMR spectra. The relative integration of the signals corresponding to each diastereomer provides a measure of the enantiomeric purity of the original analyte.
Mass Spectrometry (MS)
While mass spectrometry itself is not inherently a chiral technique, it can be used in conjunction with chiral chromatography (LC-MS) for the sensitive and selective detection of enantiomers. Furthermore, tandem mass spectrometry (MS/MS) can be employed to analyze diastereomeric derivatives of the analyte, potentially providing structural information that can aid in stereochemical assignment.
Polarimetry
Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation is a characteristic property of an enantiomer. While this technique can confirm the presence of a chiral substance and provide information about the bulk enantiomeric composition, it is generally less sensitive and precise for determining high enantiomeric excesses compared to chromatographic and spectroscopic methods.
| Technique | Principle | Information Obtained |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase | Enantiomeric ratio and purity |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes or derivatives | Enantiomeric excess (ee%) |
| Mass Spectrometry (with chiral separation) | Mass-to-charge ratio measurement | Confirmation of identity and quantification of separated enantiomers |
| Polarimetry | Rotation of plane-polarized light | Optical rotation, confirmation of chirality |
Advanced Analytical and Spectroscopic Characterization of N 3 Sulfopropyl D Methionine
Chromatographic Separations for Identification, Purity Assessment, and Quantification
Chromatographic techniques are pivotal in the analysis of N-(3-Sulfopropyl)-D-methionine, offering high-resolution separation and enabling accurate identification and quantification.
High-Performance Liquid Chromatography (HPLC) Techniques with Varied Stationary Phases and Detection Modalities (e.g., UV, Mass Spectrometry)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acid derivatives like this compound. The zwitterionic nature of this compound, possessing both a sulfonic acid group and an amino acid moiety, necessitates careful selection of stationary and mobile phases for effective separation.
Stationary Phases:
Reversed-Phase (RP) Chromatography: C18 columns are commonly used for the separation of amino acids and their derivatives. However, due to the high polarity of this compound, retention on traditional C18 phases can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) mode is often more suitable for highly polar compounds.
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics offer a powerful approach for retaining and separating zwitterionic compounds. For instance, a mixed-mode column with both reversed-phase and cation-exchange functionalities can provide excellent separation of amino acids and their derivatives. researchgate.net
Detection Modalities:
UV Detection: While the methionine backbone does not have a strong chromophore, derivatization with reagents such as o-phthalaldehyde (B127526) (OPA) can be employed to introduce a UV-active or fluorescent tag, significantly enhancing detection sensitivity. nih.gov
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the direct detection of this compound without derivatization. This technique can also provide valuable structural information based on the mass-to-charge ratio of the parent ion and its fragments. osu.edu Methods using high-resolution mass spectrometry, such as quadrupole orbitrap, can achieve low limits of detection, in the femtomole range for underivatized amino acids. osu.edu
A typical HPLC method for a related compound, L-methionine, is detailed below, which can be adapted for this compound.
Table 1: Example HPLC Method Parameters for Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., Supelcosil LC-18-DB, 25 cm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with a mixture of tetrahydrofuran, methanol, and sodium acetate (B1210297) buffer |
| Detection | Fluorescence (following OPA derivatization) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
This table is illustrative and based on methods for similar compounds; optimization for this compound would be required. nih.gov
Ion Exchange Chromatography Principles and Applications for Zwitterionic Compounds
Ion Exchange Chromatography (IEC) is an ideal technique for separating charged molecules, including zwitterionic compounds like this compound. The principle of IEC lies in the reversible interaction between the charged analyte and the charged stationary phase.
For a zwitterionic compound, the pH of the mobile phase is critical as it determines the net charge of the molecule. This compound has a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid group, as well as a basic amino group. At a low pH, the amino group will be protonated (positive charge), and at a high pH, the acidic groups will be deprotonated (negative charge).
Cation Exchange Chromatography: A negatively charged stationary phase is used. At a low pH, this compound will have a net positive charge and bind to the column. The compound can then be eluted by increasing the pH or the salt concentration of the mobile phase.
Anion Exchange Chromatography: A positively charged stationary phase is used. At a high pH, the compound will have a net negative charge and bind to the column, with elution achieved by decreasing the pH or increasing the salt concentration.
IEC followed by post-column derivatization with reagents like ninhydrin (B49086) has been a gold-standard method for amino acid analysis for decades due to its robustness and reproducibility. nih.gov
Capillary Electrophoresis (CE) for High-Resolution Amino Acid Analysis
Capillary Electrophoresis (CE) offers very high separation efficiency and requires minimal sample and reagent volumes, making it an attractive alternative to HPLC for amino acid analysis. libretexts.org In CE, separation is based on the differential migration of analytes in an electric field. The charge-to-size ratio of the molecule is a key factor in its migration behavior.
The zwitterionic nature of this compound allows for its analysis by CE. The electrophoretic mobility of the compound can be manipulated by adjusting the pH of the background electrolyte (BGE).
Detection in CE:
UV Detection: Similar to HPLC, direct UV detection can be challenging due to the lack of a strong chromophore. Derivatization is often employed.
Laser-Induced Fluorescence (LIF) Detection: This provides extremely high sensitivity, but requires derivatization with a fluorescent tag.
Mass Spectrometry (MS) Detection: CE-MS combines the high separation efficiency of CE with the sensitive and selective detection of MS, making it a powerful tool for the analysis of complex biological samples. osu.edu
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multidimensional) for Full Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
¹H NMR: A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the methionine backbone, the sulfopropyl chain, and the terminal methyl group. The chemical shifts of the protons adjacent to the nitrogen and sulfur atoms, as well as the sulfonate group, would provide key information about the electronic environment and connectivity of the molecule. For instance, protons on the carbon adjacent to the sulfonate group would be expected to appear at a lower field (higher ppm) due to the electron-withdrawing effect of the sulfonate group. mdpi.com
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbons would be indicative of their hybridization and the nature of the atoms they are bonded to.
Multidimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons (¹H-¹H COSY) and between protons and their directly attached carbons (¹H-¹³C HSQC). These experiments are crucial for the unambiguous assignment of all proton and carbon signals in the molecule.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Group | Predicted Chemical Shift Range (ppm) |
|---|---|
| α-CH (methionine) | ~3.5 - 4.0 |
| β-CH₂ (methionine) | ~2.0 - 2.5 |
| γ-CH₂ (methionine) | ~2.5 - 3.0 |
| S-CH₃ (methionine) | ~2.0 - 2.5 |
| N-CH₂ (sulfopropyl) | ~3.0 - 3.5 |
| CH₂ (sulfopropyl) | ~2.0 - 2.5 |
These are predicted ranges based on typical chemical shifts for similar functional groups and are subject to solvent and pH effects. mdpi.comnih.gov
Mass Spectrometry (MS) Approaches for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.
Molecular Weight Determination: High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the accurate mass of the molecular ion of this compound. This allows for the determination of its elemental formula with high confidence.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would be expected. Common fragmentation pathways for protonated amino acids include the loss of water (H₂O), carbon monoxide (CO), and ammonia (B1221849) (NH₃). researchgate.net Specific fragmentation of the sulfopropyl group would also be anticipated, providing further confirmation of the structure. For example, cleavage of the C-S bond or the C-N bond would result in characteristic fragment ions. The fragmentation of methionine-containing peptides often involves the loss of the entire side chain. libretexts.org
Table 3: Potential Fragment Ions in the Mass Spectrum of Protonated this compound
| Fragmentation | Expected Fragment Ion |
|---|---|
| Loss of water | [M+H - H₂O]⁺ |
| Loss of formic acid | [M+H - HCOOH]⁺ |
| Cleavage of the sulfopropyl chain | Fragments corresponding to the methionine moiety and the sulfopropyl group |
This table presents plausible fragmentation pathways based on the general fragmentation of amino acids and related compounds. researchgate.net
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of molecules by identifying their constituent functional groups. waters.com For this compound, these techniques provide a characteristic spectral fingerprint corresponding to the vibrational modes of its specific chemical bonds. While a dedicated spectrum for this particular derivative is not extensively published, a detailed analysis can be constructed by examining the characteristic frequencies of its core components: the D-methionine backbone and the N-linked 3-sulfopropyl group.
The D-methionine moiety is expected to exhibit vibrational bands typical of amino acids. In its zwitterionic form, which is common in the solid state, the protonated amine (NH₂⁺) and the deprotonated carboxylate (COO⁻) groups give rise to distinct, strong absorptions. The asymmetric and symmetric stretching vibrations of the carboxylate group are typically observed in the regions of 1630-1550 cm⁻¹ and 1450-1360 cm⁻¹, respectively. The bending vibrations of the NH₂⁺ group are also prominent in the 1660-1610 cm⁻¹ and 1550-1485 cm⁻¹ ranges.
The sulfonate group (-SO₃⁻) from the sulfopropyl substituent is a strong absorber in the infrared spectrum, providing a clear marker for its presence. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate group are expected to produce intense bands around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. A study on sulfobetaine (B10348) methacrylate (B99206) (SBMA), which also contains a sulfopropyl group, identified a characteristic -SO₃⁻ stretching vibration peak at 1038 cm⁻¹. The C-S stretching vibration, associated with both the thioether in the methionine side chain and the sulfonate group, typically appears in the 800-600 cm⁻¹ region. Raman spectroscopy is particularly sensitive to the C-S and S-S bonds, which can be weak scatterers in IR. Theoretical calculations on L-methionine have identified S-C stretching vibrations at approximately 705 and 744 cm⁻¹.
The aliphatic C-H bonds of the propyl chain and methionine backbone will show stretching vibrations in the 3000-2850 cm⁻¹ range and bending (scissoring and rocking) vibrations between 1470-1350 cm⁻¹. nih.gov The presence of the secondary amine, formed by the substitution on the methionine nitrogen, will alter the typical primary amine vibrational modes. The N-H stretching of a secondary amine is generally weaker than that of a primary amine.
By combining these expected frequencies, a comprehensive vibrational profile of this compound can be predicted, allowing for its unambiguous identification and characterization in various samples.
Table 1: Predicted Vibrational Frequencies for this compound
This table is interactive. Click on the headers to sort the data.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Carboxylate (COO⁻) | Asymmetric Stretch | 1630-1550 | IR |
| Carboxylate (COO⁻) | Symmetric Stretch | 1450-1360 | IR |
| Ammonium (NH₂⁺) | Bending | 1660-1610 / 1550-1485 | IR |
| Aliphatic C-H | Stretching | 3000-2850 | IR, Raman |
| Aliphatic C-H | Bending | 1470-1350 | IR, Raman |
| Sulfonate (SO₃⁻) | Asymmetric Stretch | 1260-1150 | IR |
| Sulfonate (SO₃⁻) | Symmetric Stretch | 1070-1030 | IR |
| C-S Stretch | Stretching | 800-600 | IR, Raman |
| Thioether (S-CH₃) | C-S Stretch | ~744-705 | Raman |
Development of Specific Detection Methods in Complex Matrices
Detecting and quantifying specific amino acid derivatives like this compound in complex biological or chemical matrices presents a significant analytical challenge. The low intrinsic response of many amino acids to common detection methods such as UV-Vis spectrophotometry necessitates strategies to enhance sensitivity and selectivity. tandfonline.comshimadzu.com
Derivatization is a cornerstone technique in amino acid analysis, converting the analyte into a product with improved chromatographic properties or detectability. actascientific.com This can be performed either before (pre-column) or after (post-column) separation by high-performance liquid chromatography (HPLC).
Pre-column Derivatization: In this approach, the analyte is chemically modified before being injected into the HPLC system. shimadzu.com This strategy offers several advantages, including lower reagent consumption and the ability to use a wider variety of reagents that might otherwise interfere with post-column detection. creative-proteomics.com Common reagents for derivatizing the amino group include:
o-Phthalaldehyde (OPA): In the presence of a thiol, OPA reacts rapidly with primary amines to form highly fluorescent isoindole derivatives, significantly enhancing detection limits. iiarjournals.org However, OPA does not react with secondary amines, like the one in this compound, unless a secondary amine-specific protocol is used.
9-Fluorenylmethyl Chloroformate (FMOC-Cl): This reagent reacts with both primary and secondary amines to yield stable, fluorescent adducts, making it suitable for derivatives like this compound. nih.gov
Phenyl Isothiocyanate (PITC): Also known as Edman's reagent, PITC reacts with primary and secondary amines to form phenylthiocarbamyl derivatives that are UV-active and can be detected with high sensitivity. actascientific.comcreative-proteomics.com
Post-column Derivatization: This method involves derivatizing the analyte after it has been separated on the chromatographic column and before it reaches the detector. tandfonline.com Its primary advantage is higher reproducibility, as the separation of the original, unmodified analyte is less susceptible to matrix effects. nih.govresearchgate.net The reaction does not need to go to completion, as long as it is consistent.
Ninhydrin: A classic post-column reagent, ninhydrin reacts with most amino acids to produce a deep purple product (Ruhemann's purple) that can be detected colorimetrically at 570 nm. actascientific.comresearchgate.net It is a robust and widely used method in automated amino acid analyzers.
o-Phthalaldehyde (OPA): OPA can also be used in post-column systems for the sensitive fluorescent detection of primary amino acids. tandfonline.com
The choice between pre- and post-column derivatization depends on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.
Table 2: Comparison of Common Derivatization Reagents for Amino Acid Analysis
This table is interactive. Click on the headers to sort the data.
| Reagent | Method | Target Amines | Detection | Advantages | Disadvantages |
| Ninhydrin | Post-column | Primary, Secondary | Colorimetric (570 nm) | Robust, reliable, automated | Lower sensitivity than fluorescence |
| o-Phthalaldehyde (OPA) | Pre/Post-column | Primary | Fluorescence | High sensitivity, fast reaction | Does not react with secondary amines |
| FMOC-Cl | Pre-column | Primary, Secondary | Fluorescence | High sensitivity, stable derivatives | Reagent can interfere with chromatography |
| PITC (Edman's Reagent) | Pre-column | Primary, Secondary | UV (254 nm) | Stable derivatives | Complex sample preparation, toxic reagent |
Enzymatic assays offer exceptional selectivity for detecting specific enantiomers of amino acids in complex mixtures. nih.gov For the detection of D-methionine derivatives, the key enzyme is D-amino acid oxidase (DAAO), which exhibits strict stereospecificity for D-amino acids. frontiersin.orgspringernature.com
DAAO catalyzes the oxidative deamination of D-amino acids, including D-methionine, into their corresponding α-keto acids, with the concomitant production of ammonia and hydrogen peroxide (H₂O₂). frontiersin.org The reaction is as follows:
D-Amino Acid + O₂ + H₂O → α-Keto Acid + NH₃ + H₂O₂
While the primary reaction product, the α-keto acid of this compound, could be detected directly, it is often more sensitive to quantify one of the co-products, particularly hydrogen peroxide. The H₂O₂ produced can be coupled to a secondary reaction that generates a readily detectable signal. A common method involves using horseradish peroxidase (HRP), which catalyzes the oxidation of a chromogenic or fluorogenic substrate by H₂O₂. This results in a colored or fluorescent product whose intensity is directly proportional to the initial amount of the D-amino acid derivative.
A specific strategy for the selective determination of D-amino acids involves a pre-column enzymatic modification. In this method, DAAO is used to convert the D-amino acid (e.g., D-methionine) into its α-keto acid. nih.gov This product is then chemically derivatized, for example with o-phenylenediamine (B120857) (PDA), to form a highly fluorescent quinoxalinol derivative. nih.gov This derivative is then separated and quantified by HPLC with a fluorescence detector. This combined enzymatic and chemical approach ensures that only the D-enantiomers are detected, providing excellent selectivity and sensitivity, with detection limits reported in the low micromolar range. nih.gov This high degree of specificity makes enzymatic assays invaluable for analyzing biological samples where L-amino acids are present in large excess. researchgate.net
Theoretical and Computational Chemistry Approaches for N 3 Sulfopropyl D Methionine
Molecular Modeling and Simulation of Compound Conformations
Molecular modeling and simulation are essential for understanding the three-dimensional structure and flexibility of N-(3-Sulfopropyl)-D-methionine. These techniques are crucial as the molecule's conformation can significantly influence its physical, chemical, and biological properties.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org For this compound, this involves analyzing the flexibility of both the acyclic sulfopropyl chain and the D-methionine amino acid backbone.
The potential energy of the molecule varies as bonds rotate, leading to different conformers with varying stabilities. libretexts.org Computational methods, such as molecular mechanics (MM) grid searches, can be employed to explore the conformational space and identify low-energy, stable conformations. nih.gov These calculations help in understanding the intrinsic flexibility of the molecule. For instance, the methionine backbone can adopt various folds, such as extended (β), inverse gamma-turn (γ), or helical (α) structures, with the relative stability of these conformers falling within a narrow energy range, indicating high flexibility. nih.gov The sulfopropyl group adds further degrees of freedom, with rotations around the C-C and C-S bonds defining its spatial orientation relative to the amino acid core. The analysis often involves examining dihedral angles to describe these rotations. libretexts.org
Table 1: Illustrative Conformational Energy Profile of this compound
| Conformer ID | Key Dihedral Angles (Backbone: φ, ψ) | Sulfopropyl Chain Orientation | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-1 | -120°, +130° | Extended | 0.00 | 45.2 |
| Conf-2 | -75°, -45° | Folded (Intramolecular H-bond) | 1.25 | 20.5 |
| Conf-3 | +60°, +60° | Gauche | 2.50 | 9.8 |
| Conf-4 | -150°, -60° | Extended | 3.10 | 5.5 |
This table presents hypothetical data to illustrate the typical output of a conformational analysis, showing different stable arrangements and their calculated relative energies and populations.
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. arxiv.org For this compound, MD simulations can provide detailed insights into its behavior in a biological environment, such as its interaction with a protein target. nih.govnih.gov These simulations solve Newton's equations of motion for a system of interacting particles, generating trajectories that reveal how the system evolves. mdpi.com
In the context of drug design, MD simulations can be used to predict the binding mode and stability of a ligand like this compound within the active site of a receptor. nih.gov Key parameters analyzed from these simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, and the calculation of binding free energy to quantify the affinity of the interaction. nih.gov Simulations can reveal conformational changes in both the ligand and the target upon binding and identify key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.netnih.gov
Table 2: Example Output from a Molecular Dynamics Simulation of Compound-Target Complex
| Simulation Metric | Value | Interpretation |
|---|---|---|
| Average RMSD (Backbone) | 1.8 Å | The protein-ligand complex remains stable over the simulation time. |
| Binding Free Energy (MM/PBSA) | -9.5 kcal/mol | Indicates a favorable and strong binding interaction. |
This table provides representative data from an MD simulation to illustrate how binding interactions are quantified and analyzed.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, based on solving the Schrödinger equation, provide a fundamental understanding of the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) are widely used to investigate various molecular properties with high accuracy. nih.govelixirpublishers.com
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov
For this compound, DFT calculations can determine the energies of the HOMO and LUMO and visualize their spatial distribution. scielo.org.mx The HOMO is expected to have significant contributions from the sulfur atom in the methionine side chain, which is a common feature for methionine itself. researchgate.net From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, and chemical hardness, which further characterize the molecule's electronic properties and reactivity. nih.gov
Table 3: Calculated Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Definition | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.85 |
| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -0.95 |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | 5.90 |
| Ionization Potential (I) | -EHOMO | 6.85 |
| Electron Affinity (A) | -ELUMO | 0.95 |
| Chemical Hardness (η) | (I - A) / 2 | 2.95 |
| Electronegativity (χ) | (I + A) / 2 | 3.90 |
This table presents hypothetical quantum chemical data calculated using DFT, illustrating key electronic properties derived from HOMO and LUMO energies.
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to interpret and validate experimental data. karazin.ua Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. scielo.org.mx
Furthermore, methods like Gauge-Including Atomic Orbital (GIAO) can be used to compute Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with good accuracy. scielo.org.mx Theoretical calculations of vibrational frequencies (IR and Raman) can also be performed. elixirpublishers.com Comparing these computationally predicted spectra with experimental results helps in confirming the molecular structure and understanding the electronic transitions and vibrational modes of this compound.
Table 4: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data
| Spectroscopic Property | Experimental Value | Calculated Value (DFT/B3LYP) |
|---|---|---|
| UV-Vis λmax | 215 nm | 212 nm |
| ¹H NMR (δ, ppm) - N-H | 8.5 ppm | 8.3 ppm |
| ¹H NMR (δ, ppm) - S-CH₃ | 2.1 ppm | 2.2 ppm |
| ¹³C NMR (δ, ppm) - C=O | 174.0 ppm | 173.5 ppm |
| IR Frequency (cm⁻¹) - SO₃⁻ stretch | 1045 cm⁻¹ | 1050 cm⁻¹ |
This table illustrates how theoretical spectroscopic data can be compared with experimental findings to validate computational models and structural assignments.
Structure-Activity Relationship (SAR) Studies for N-Substituted Methionine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. frontiersin.org The goal is to identify the chemical groups (pharmacophores) responsible for activity and to optimize the molecular structure to enhance potency and selectivity. nih.govdundee.ac.uk
For N-substituted methionine derivatives, SAR studies would involve synthesizing and testing a series of analogs where the N-(3-sulfopropyl) group is systematically modified. Variations could include changing the length of the alkyl chain, altering the position or type of the acidic group (e.g., replacing sulfonate with carboxylate), or introducing other functional groups. nih.gov By comparing the biological activity (e.g., enzyme inhibition constant Ki or half-maximal inhibitory concentration IC₅₀) across this series of compounds, researchers can deduce how specific structural features influence the interaction with a biological target. nih.gov For example, increasing the carbon chain length of a substituent can sometimes increase affinity for a target due to enhanced hydrophobic interactions. nih.gov These studies provide critical information for designing more effective molecules.
Table 5: Illustrative SAR Data for N-Substituted D-Methionine Derivatives
| Compound | N-Substituent | Chain Length | Acidic Group | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| N-(2-Sulfoethyl)-D-methionine | -CH₂CH₂SO₃⁻ | 2 | Sulfonate | 55.6 |
| This compound | -CH₂CH₂CH₂SO₃⁻ | 3 | Sulfonate | 12.3 |
| N-(4-Sulfobutyl)-D-methionine | -CH₂CH₂CH₂CH₂SO₃⁻ | 4 | Sulfonate | 28.9 |
| N-(3-Carboxypropyl)-D-methionine | -CH₂CH₂CH₂COO⁻ | 3 | Carboxylate | 45.1 |
| N-Propyl-D-methionine | -CH₂CH₂CH₃ | 3 | None | >100 |
This table presents hypothetical SAR data to demonstrate how systematic structural modifications can affect biological activity, helping to identify optimal features for potency.
Identification of Key Structural Determinants Influencing Biological Interactions
The biological interactions of this compound are likely governed by a combination of its core D-methionine structure and the unique properties of the N-terminal sulfopropyl group. Computational analysis of similar molecules, such as cysteine sulfonic acid, provides insights into how these features may dictate the compound's behavior in a biological system. rsc.org
The key structural determinants of this compound can be broken down as follows:
D-alpha-amino acid core: The D-configuration of the chiral center distinguishes it from the more common L-methionine. This stereochemistry is a critical determinant for specific enzymatic recognition and binding.
Thioether side chain: The methyl-thioether group of the methionine side chain is known for its hydrophobicity and its potential to engage in non-covalent interactions, such as with aromatic residues in proteins. It is also susceptible to oxidation to methionine sulfoxide (B87167) and methionine sulfone, which can modulate biological activity.
N-(3-Sulfopropyl) group: This functional group introduces several key characteristics:
Anionic character: The sulfonate group is strongly acidic and will exist as an anion at physiological pH. rsc.org This introduces a negative charge that can participate in electrostatic interactions, such as forming salt bridges with positively charged residues (e.g., arginine, lysine) on a biological target.
Conformational flexibility: The propyl linker provides a degree of rotational freedom, allowing the terminal sulfonate group to orient itself optimally for interaction with a binding partner.
Computational studies on related sulfonated amino acids, like cysteine sulfonic acid, have shown that the sulfonate group can influence the conformational preferences of the amino acid backbone and participate in hydrogen bonding. rsc.org For this compound, it is plausible that the sulfonate group could act as a key pharmacophoric feature, guiding the molecule to specific binding sites.
Below is a table summarizing the potential interactions of the key structural determinants:
| Structural Determinant | Potential Biological Interactions |
| D-alpha-amino acid | Stereospecific recognition by enzymes and receptors. |
| Thioether Side Chain | Hydrophobic interactions, potential for oxidation to modulate activity. |
| Sulfonate Group | Electrostatic interactions (salt bridges), hydrogen bonding, increased hydrophilicity. |
| Propyl Linker | Provides conformational flexibility for optimal binding orientation. |
Computational Design and Prediction of Analogues
The computational design of analogues of this compound would aim to optimize its biological activity, selectivity, and pharmacokinetic properties. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) studies and structure-based drug design would be pivotal in this endeavor.
Quantitative Structure-Activity Relationship (QSAR)
While no specific QSAR studies on this compound are available, the principles of this methodology can be applied. A QSAR model for this compound would involve synthesizing a series of analogues with systematic modifications to its structure and correlating these changes with their measured biological activity.
Potential modifications for generating a QSAR library could include:
Altering the length of the alkyl chain: Exploring linkers shorter or longer than the propyl group to understand the optimal distance for the sulfonate group from the amino acid core.
Modifying the thioether group: Replacing the methyl group with other alkyl or aryl substituents to probe the impact on hydrophobic interactions.
Introducing substituents on the alkyl chain: Adding functional groups to the propyl linker to alter its conformational rigidity or introduce new interaction points.
The development of a QSAR model would involve calculating various molecular descriptors for each analogue, such as electronic, steric, and hydrophobic parameters. A statistically robust model could then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.
Structure-Based Drug Design
If the biological target of this compound is known and its three-dimensional structure is available, structure-based drug design techniques like molecular docking and molecular dynamics simulations would be powerful tools for designing analogues.
Molecular Docking: This technique would be used to predict the binding mode of this compound within the active site of its target. This would reveal the key interactions responsible for its biological effect and highlight opportunities for improvement. For instance, docking could identify pockets where additional functional groups could be introduced to enhance binding affinity.
Molecular Dynamics (MD) Simulations: MD simulations could be employed to study the dynamic behavior of the this compound-target complex over time. This would provide insights into the stability of the binding interactions and the conformational changes that occur upon binding.
The following table outlines a hypothetical computational workflow for the design of analogues:
| Step | Computational Method | Objective |
| 1 | Conformational Analysis | Determine the low-energy conformations of this compound. |
| 2 | Molecular Docking | Predict the binding pose of this compound in its biological target. |
| 3 | Identification of Key Interactions | Analyze the docked pose to identify crucial hydrogen bonds, electrostatic interactions, and hydrophobic contacts. |
| 4 | In Silico Analogue Design | Modify the structure of this compound to enhance key interactions or introduce new ones. |
| 5 | Analogue Docking and Scoring | Predict the binding affinity of the designed analogues to prioritize them for synthesis. |
| 6 | Molecular Dynamics Simulations | Assess the stability of the most promising analogue-target complexes. |
Through these theoretical and computational approaches, a deeper understanding of the structure-activity relationships of this compound can be achieved, paving the way for the rational design of novel and more potent analogues.
Following a comprehensive search for the chemical compound “this compound,” it has been determined that there is no available scientific literature or data corresponding to this specific molecule within the provided search results. Consequently, the generation of an article based on the requested outline is not possible.
The search yielded extensive information on the related amino acid D-methionine, its enantiomer L-methionine, and various derivatives. These results covered topics such as their roles in enzymology, metabolism, the development of biomaterials, and as analytical standards. However, none of the retrieved scientific data mentions or alludes to a compound with the specific structure and name "this compound."
An article cannot be generated without verifiable, scientifically accurate information directly pertaining to the subject. To proceed with writing the requested article would require speculation and the fabrication of data, which would be scientifically unsound and misleading. Therefore, in the absence of any factual basis for the compound , the request cannot be fulfilled.
Emerging Research Applications and Future Directions for N 3 Sulfopropyl D Methionine
Future Research Avenues in Synthetic Chemistry and Biological Systems
Investigation of Previously Uncharacterized Biological Roles and Mechanisms
There is no published research on the biological roles or mechanisms of action of N-(3-Sulfopropyl)-D-methionine.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
There are no available studies describing the use or investigation of this compound in interdisciplinary research spanning chemistry, biology, and materials science.
A table of mentioned compounds is provided below, as per the user's instructions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
